tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H18BrN3O2 and a molecular weight of 352.23 g/mol . This compound is characterized by the presence of a tert-butyl ester group, a bromine-substituted imidazo[1,5-a]pyridine ring, and an azetidine ring. It is commonly used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the imidazo[1,5-a]pyridine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,5-a]pyridine ring.
Bromination: The imidazo[1,5-a]pyridine ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the azetidine ring: The brominated imidazo[1,5-a]pyridine is then reacted with an azetidine precursor under suitable conditions to form the azetidine ring.
Esterification: Finally, the tert-butyl ester group is introduced through an esterification reaction using tert-butyl chloroformate and a base.
Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the imidazo[1,5-a]pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the imidazo[1,5-a]pyridine ring can be oxidized to form N-oxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, tert-butyl chloroformate for esterification, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate has a wide range of applications in scientific research, including:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing researchers to explore new chemical space and develop novel compounds.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets, such as enzymes or cell lines.
Industrial Applications: In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a specific enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved can vary widely depending on the specific context and application .
Comparison with Similar Compounds
tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: This compound also contains a tert-butyl ester group and a pyridine ring, but differs in the presence of a piperazine ring instead of an azetidine ring.
tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate: This compound features a pyrrolo[2,3-b]pyridine ring and a carbamate group, making it structurally similar but functionally distinct.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer unique chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-15(2,3)21-14(20)18-6-10(7-18)13-12-5-4-11(16)8-19(12)9-17-13/h4-5,8-10H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMAJQLLJWZAOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=C3C=CC(=CN3C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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